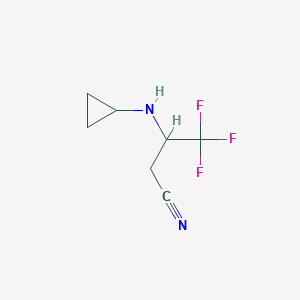

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile is an organic compound characterized by the presence of a cyclopropylamino group and a trifluoromethyl group attached to a butanenitrile backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile typically involves the reaction of cyclopropylamine with 4,4,4-trifluorobutanenitrile under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the cyclopropylamine, followed by nucleophilic substitution with 4,4,4-trifluorobutanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile: shares similarities with other trifluoromethylated nitriles and amines, such as:

Uniqueness

- The presence of both a cyclopropylamino group and a trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, particularly in medicinal chemistry, where such properties are often desirable for drug candidates.

Actividad Biológica

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its implications in pharmacology.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H8F3N

- Molecular Weight : 175.14 g/mol

The compound contains a cyclopropyl group attached to an amino group, alongside a trifluorobutanenitrile moiety, which contributes to its chemical reactivity and biological properties.

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

- Target Interaction : It has been suggested that this compound may interact with specific receptors or enzymes involved in critical biochemical pathways. For instance, docking studies have indicated that similar compounds show potential as inhibitors against Mycobacterium tuberculosis H37Ra, suggesting a possible application in anti-tubercular therapies.

- Biochemical Pathways : The compound may influence various metabolic pathways by modulating enzyme activities or receptor functions. Its trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability.

Efficacy Against Pathogens

In vitro studies have shown that related compounds can achieve inhibitory concentrations (IC50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra. This suggests that this compound may possess similar antimicrobial properties, warranting further investigation.

Case Study Analysis

A review of existing literature reveals several case studies involving structurally similar compounds:

-

Anti-Tubercular Activity :

- A study explored the efficacy of various trifluoromethylated aminobutanenitriles against Mycobacterium tuberculosis. The findings highlighted the importance of structural modifications in enhancing biological activity and selectivity against the pathogen.

-

Enzyme Inhibition Studies :

- Another research effort assessed the inhibition of specific enzymes by related nitriles. The results demonstrated that modifications in the side chains could significantly impact enzyme binding affinity and inhibition rates.

Comparative Biological Activity Table

| Compound Name | Target Pathogen | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis H37Ra | TBD | Potential enzyme inhibition |

| Similar Trifluoromethylated Nitrile | Mycobacterium tuberculosis H37Ra | 135-218 | Inhibitor of cell wall synthesis |

| Other Cyclopropyl Derivatives | Various pathogens | TBD | Modulation of metabolic pathways |

Note: TBD indicates that specific data for this compound is yet to be determined.

Propiedades

IUPAC Name |

3-(cyclopropylamino)-4,4,4-trifluorobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c8-7(9,10)6(3-4-11)12-5-1-2-5/h5-6,12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRUIZKBNUZBKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(CC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.